N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol
CAS No.:
Cat. No.: VC13677363
Molecular Formula: C19H37N7O7S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H37N7O7S |
|---|---|
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide |
| Standard InChI | InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2 |
| Standard InChI Key | WBTPNNNIFUAJFO-UHFFFAOYSA-N |
| SMILES | C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol features a tripartite structure:
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Terminal Thiol (-SH): Enables conjugation to cysteine residues on antibodies or other proteins via thiol-maleimide or disulfide bond formation .
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Central Amide Bond: Enhances hydrolytic stability compared to ester-based linkers, reducing premature drug release in circulation .
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Dual Azide-Functionalized PEG2 Chains: Each PEG2 unit terminates in an azide group (-N3), allowing strain-promoted or copper-catalyzed click chemistry with alkyne/DBCO-modified payloads .
The branched PEG architecture mitigates steric hindrance during conjugation while improving water solubility, as evidenced by its hydrophilic-lipophilic balance (HLB) derived from the PEG components .
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathway
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a three-step process:
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PEG2-Azide Preparation: Ethylene oxide polymerization followed by azide substitution at terminal hydroxyl groups .
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Amide Coupling: Reaction of PEG2-azide derivatives with a thiol-containing carboxylic acid (e.g., 3-mercaptopropionic acid) using carbodiimide crosslinkers.
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Purification: Size-exclusion chromatography to isolate the desired product from unreacted precursors .
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structure, with characteristic peaks at m/z 507.6 (M+H+) and δ 3.6–3.7 ppm (PEG methylene protons) .
Applications in Antibody-Drug Conjugates (ADCs)
Linker Design Rationale
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol addresses two critical ADC challenges:
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Stability-Specificity Tradeoff: The thiol group enables site-specific conjugation to engineered cysteine residues on antibodies, reducing heterogeneity .
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Controlled Payload Release: The amide bond remains stable in plasma but cleaves in lysosomal compartments (pH 4.5–5.0), ensuring targeted cytotoxicity .
Table 2: Performance Metrics in ADC Development
| Parameter | N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol | Conventional Maleimide Linkers |
|---|---|---|
| Conjugation Efficiency | >90% (CuAAc conditions) | 60–75% |
| Plasma Half-life (t½) | 120 h | 72 h |
| Off-Target Toxicity | Reduced by 40% | High |
| Solubility in PBS | 50 mg/mL | 10–15 mg/mL |
Click Chemistry Versatility
Reaction Mechanisms
The azide groups support two primary conjugation strategies:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Comparative Analysis with Alternative Linkers
PEG Chain Length Optimization
N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol’s 4-unit PEG chain balances two competing factors:
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Solubility Enhancement: PEG2 increases aqueous solubility 5-fold over non-PEGylated analogs .
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Biodistribution: Shorter chains minimize accelerated blood clearance (ABC) mediated by anti-PEG antibodies .
In contrast, branched PEG8-azide linkers exhibit superior tumor penetration but higher renal clearance rates .
Future Directions and Challenges
Emerging Applications
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Proteolysis-Targeting Chimeras (PROTACs): Azide groups enable modular assembly of E3 ligase binders and target protein ligands .
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Nanoparticle Functionalization: Thiol-mediated adsorption onto gold nanoparticles for theranostic applications .
Limitations
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